molecular formula C17H15BrN2O3S B2436931 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 863555-98-0

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No. B2436931
CAS RN: 863555-98-0
M. Wt: 407.28
InChI Key: KRZWGKCVXCIBMH-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, involves the reaction of various substituents on the thiazole ring . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles, including “this compound”, are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The thiazole ring in “this compound” has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antiprotozoal Agents

Research has identified compounds related to "5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide" as potential antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines, synthesized from precursors including 5-bromo-furan-2-carboxamide analogs, have shown strong DNA affinities and in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as treatments for trypanosomiasis and malaria (Ismail et al., 2004).

Anti-Bacterial Activities

The synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides has been investigated for anti-bacterial activities against drug-resistant bacteria strains. These studies have identified certain derivatives as effective against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, supported by computational docking studies and MD simulations (Siddiqa et al., 2022).

Future Directions

Thiazole derivatives, including “5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide”, continue to be an area of active research due to their wide range of biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-22-13-4-2-11(3-5-13)17-20-12(10-24-17)8-9-19-16(21)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZWGKCVXCIBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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